molecular formula C16H17NO3S B2648020 N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide CAS No. 920186-46-5

N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide

Cat. No.: B2648020
CAS No.: 920186-46-5
M. Wt: 303.38
InChI Key: KWQIQLXCQUQIFW-UHFFFAOYSA-N
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Description

N-(4-Methanesulfonylphenyl)-3,4-dimethylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel small molecule therapeutics. While specific biological data for this compound is an active area of investigation, its structure, featuring a benzamide core linked to a methanesulfonylphenyl group, is commonly found in compounds designed to modulate various biological targets. The 3,4-dimethylbenzamide moiety can contribute to specific target binding and influence the compound's overall pharmacokinetic properties. The methanesulfonyl (mesyl) group is a key functional group often incorporated into drug candidates to enhance metabolic stability, influence solubility, and participate in specific binding interactions within enzyme active sites, much like sulfonamide-containing compounds investigated as cytotoxic or anti-inflammatory agents . This compound is supplied as a high-purity material intended for research and development purposes exclusively. It is ideal for in vitro screening assays, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR). All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all chemicals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

3,4-dimethyl-N-(4-methylsulfonylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-4-5-13(10-12(11)2)16(18)17-14-6-8-15(9-7-14)21(3,19)20/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQIQLXCQUQIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide typically involves the reaction of 4-methanesulfonylphenylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between N-(4-methanesulfonylphenyl)-3,4-dimethylbenzamide and related compounds:

Compound Name Key Substituents Melting Point (°C) HPLC Retention (min) Bioactivity/Application
This compound 4-methanesulfonylphenyl, 3,4-dimethylbenzamide Not reported Not reported Under investigation
(E)-2-(4-Methanesulfonylphenyl)-3-(3,4-dimethoxyphenyl)acrylic acid (A3) 4-methanesulfonylphenyl, 3,4-dimethoxyphenyl, acrylic acid backbone 236.5 13.884 Anticancer/anti-inflammatory
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-dimethylbenzamide, chiral 1-methoxy-4-methylpentan-2-yl N-substituent Not reported Not reported Umami flavor enhancer (1000× MSG potency)
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-3-methoxybenzamide 3-methoxybenzamide, 4-(3,4-dimethylisoxazol-5-yl)sulfamoylphenyl Not reported Not reported Antimicrobial candidate
N-(2-(tert-Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide, tert-butylamino, hydroxycarbamoyl benzyl substituent 127 12.92 HDAC inhibitor (preclinical)

Key Observations :

  • A3 () shares the 4-methanesulfonylphenyl moiety but incorporates a dimethoxy-substituted acrylic acid backbone, leading to higher melting points (236.5°C) and distinct UV absorption (λmax = 324 nm).
  • S9229 () retains the 3,4-dimethylbenzamide core but replaces the sulfonyl group with a chiral alkoxyalkyl chain, enhancing its umami flavor potency.

Metabolic and Toxicological Profiles

Metabolism of S9229 vs. This compound
  • S9229: Rapid elimination (Tmax = 0.25–2 hours) with extensive phase I metabolism (hydroxylation, dihydroxylation, demethylation) and minor glucuronidation. Major metabolites include hydroxylated derivatives at the C-4 aryl methyl group (54% abundance) .
  • This compound : Predicted to undergo sulfone reduction or oxidative metabolism due to the methanesulfonyl group, though empirical data are lacking. The dimethyl groups may slow hepatic clearance compared to S9227.
Toxicity Comparisons
  • A3: No direct toxicity data, but similar acrylates are associated with reactive metabolite formation.

Functional and Application-Based Differences

  • Umami Potency: S9229’s chiral N-alkyl chain is critical for T1R1/T1R3 receptor activation, achieving effects at 0.1% of monosodium glutamate (MSG) concentrations .
  • Therapeutic Potential: The methanesulfonyl group in the target compound may confer COX-2 inhibitory activity akin to rofecoxib derivatives (), though cardiovascular risks require evaluation.

Biological Activity

N-(4-Methanesulfonylphenyl)-3,4-dimethylbenzamide is a compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with a methanesulfonyl group and two methyl groups on the aromatic ring. The presence of these substituents influences its solubility, binding affinity, and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The inhibition of COX-2 specifically can lead to anti-inflammatory effects and pain relief.
  • Cellular Pathway Modulation : The compound may also interact with other cellular pathways involved in proliferation and apoptosis, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:

  • Melanoma and Prostate Cancer : Compounds structurally similar to this compound have demonstrated improved antiproliferative activity in melanoma and prostate cancer cells, suggesting that modifications to the benzamide structure can enhance efficacy from micromolar to nanomolar ranges .

Anti-inflammatory Effects

The anti-inflammatory potential is primarily attributed to the inhibition of COX-2. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and associated symptoms.

Case Studies

Several studies have evaluated the biological activity of benzamide derivatives similar to this compound:

  • Study on COX-2 Inhibition :
    • Objective : To assess the effectiveness of benzamide derivatives as COX-2 inhibitors.
    • Findings : Derivatives showed varying degrees of COX-2 inhibition with some exhibiting IC50 values in the low nanomolar range .
  • Antiproliferative Studies :
    • Objective : Evaluate the effect on cancer cell lines.
    • Results : Significant inhibition of cell growth was observed in melanoma and prostate cancer models, indicating a promising therapeutic avenue for further exploration .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget/MechanismIC50/EC50 Values
This compoundAnticancerInhibits cell proliferationLow nM (exact values TBD)
Similar Benzamide DerivativeCOX-2 InhibitionInhibition of COX-2IC50 = 54 nM
SMART Agents (related compounds)AntiproliferativeTubulin polymerization inhibitionLow nM

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